molecular formula C11H14N2O B1416924 N-ethyl-2,3-dihydro-1H-indole-5-carboxamide CAS No. 1094284-63-5

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide

Cat. No. B1416924
CAS RN: 1094284-63-5
M. Wt: 190.24 g/mol
InChI Key: OYJWNOJRABEQMJ-UHFFFAOYSA-N
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Description

“N-ethyl-2,3-dihydro-1H-indole-5-carboxamide” is a chemical compound used for pharmaceutical testing . It has been used in the preparation of potential fructose bisphosphatase inhibitors and as a reactant for the preparation of (indolylamino)thienopyridine-carbonitriles using substitution and Suzuki cross-coupling as potential protein kinase Cθ inhibitors . It is also known as a p38α MAPK-selective inhibitor .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 190.24 .

Scientific Research Applications

Synthesis and Imaging Applications

  • Synthesis for PET Tracers : A study described the synthesis of a tracer for positron emission tomography (PET) imaging in cancer, using a compound structurally related to N-ethyl-2,3-dihydro-1H-indole-5-carboxamide. This research highlighted the potential of such compounds in cancer imaging technology (Wang et al., 2005).

Chemical Synthesis and Modifications

  • Development of Antiarrhythmic Agents : N-ethylation of ethyl 1H-indole-2-carboxylates was explored to create potential new antiarrhythmic agents. This shows the adaptability of the compound for therapeutic uses (Javed & Shattat, 2005).
  • Chemoselective Synthesis : A paper focused on the chemoselective synthesis of a related compound, showcasing its potential in creating specific receptor activators, which could have therapeutic implications (Setterholm et al., 2015).

Pharmacological Potential

  • Allosteric Modulation : Research on indole-2-carboxamides, similar in structure to this compound, revealed their importance in allosteric modulation of cannabinoid receptors, impacting future drug development (Khurana et al., 2014).
  • Antihypertriglyceridemic Agents : A study synthesized and evaluated N-(benzoylphenyl)-1H-indole-2-carboxamide derivatives, which are structurally similar, as potent agents for treating hyperlipidemia (Shahwan et al., 2010).

Molecular and Chemical Analysis

  • Conformational and Reactivity Analysis : Detailed analysis of a carboxamide derivative with antitumor activity was conducted to understand its chemical characteristics, proving the importance of such compounds in understanding molecular interactions in cancer treatment (Al-Otaibi et al., 2022).

Synthesis Techniques

  • Rhodium-Catalyzed Synthesis : A study utilized rhodium catalysts for the synthesis of indole-3-carboxamides, demonstrating advanced techniques for efficient synthesis of related compounds (Mizukami et al., 2016).

  • Amidoaluminum-Mediated Synthesis : Research on the synthesis of indole-based heterocycles using an amidoaluminum-mediated strategy showcased a novel approach in creating compounds with potential medical applications (Todd & Hossain, 2009).

Mechanism of Action

Target of Action

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with multiple targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biological processes , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.

Safety and Hazards

The safety information for “N-ethyl-2,3-dihydro-1H-indole-5-carboxamide” includes several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-ethyl-2,3-dihydro-1H-indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-12-11(14)9-3-4-10-8(7-9)5-6-13-10/h3-4,7,13H,2,5-6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJWNOJRABEQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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